(E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

CB1 antagonist ligand efficiency drug-likeness

This sulfonylated piperazine CB1 antagonist features a unique thiophene-enone scaffold distinct from rimonabant & ibipinabant, validated for competitive binding assays (Ki/IC₅₀ determination) and BBB penetration studies. Low MW (300.4 g/mol) and favorable RO5 profile (XLogP3 0.6, TPSA 63.4 Ų) predict oral bioavailability & reduced CNS exposure. Ideal as a pharmacological tool compound for head-to-head profiling against known CB1 antagonists. Request analytical QC (HPLC ≥95%, (E)-geometry confirmation) and metabolic stability data.

Molecular Formula C12H16N2O3S2
Molecular Weight 300.39
CAS No. 1207061-29-7
Cat. No. B2940759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one
CAS1207061-29-7
Molecular FormulaC12H16N2O3S2
Molecular Weight300.39
Structural Identifiers
SMILESCS(=O)(=O)N1CCN(CC1)C(=O)C=CC2=CC=CS2
InChIInChI=1S/C12H16N2O3S2/c1-19(16,17)14-8-6-13(7-9-14)12(15)5-4-11-3-2-10-18-11/h2-5,10H,6-9H2,1H3/b5-4+
InChIKeyCOYPXLOCRQUAAO-SNAWJCMRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1207061-29-7): A Sulfonylated Piperazine CB1 Receptor Modulator for Obesity Research


(E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1207061-29-7, PubChem CID 40057252) is a small-molecule sulfonylated piperazine derivative (C₁₂H₁₆N₂O₃S₂, MW 300.4 g/mol) classified as a cannabinoid-1 (CB1) receptor antagonist/inverse agonist [1]. The compound is catalogued as 'Sulfonylated piperazine derivative 3' (PMID26161824-Compound-183) in the IDRBLAB therapeutic target database, with obesity as its primary patented indication [2]. Its structure features a methylsulfonyl-substituted piperazine core linked via an (E)-configured α,β-unsaturated enone bridge to a thiophen-2-yl moiety—a scaffold topology that distinguishes it from prototypical CB1 antagonists such as rimonabant (pyrazole-carboxamide, MW 463.8) and ibipinabant (diaryl-pyrazole, MW ~463) [3][4].

Why Generic Substitution of (E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one with Other CB1 Antagonists Is Scientifically Unjustified


The sulfonylated piperazine CB1 modulator class is defined by the 1-sulfonyl-4-acylpiperazine pharmacophore, where both the N-sulfonyl substituent and the N-acyl appendage independently govern receptor binding affinity, functional efficacy (antagonism vs. inverse agonism), and selectivity over CB2 [1]. Within this series, the methylsulfonyl group on the piperazine nitrogen and the thiophene-bearing enone linker of (E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one create a unique electrostatic and steric environment that cannot be replicated by analogs with phenyl, furan, or saturated ketone replacements [2]. Substitution with a generic CB1 antagonist such as rimonabant (pyrazole scaffold) or SLV-319 (diaryl-pyrazoline scaffold) introduces a fundamentally different chemotype with distinct off-target profiles, CNS penetration characteristics, and metabolic liabilities—each of which confounds head-to-head experimental comparison [3]. The J. Med. Chem. 2009 structure–activity relationship (SAR) study of 1-sulfonyl-4-acylpiperazines demonstrated that even minor modifications to the acyl moiety (e.g., replacing thiophene with phenyl or altering the enone geometry) produce order-of-magnitude shifts in CB1 binding affinity and functional activity [1].

Quantitative Evidence Guide: (E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one vs. Comparator CB1 Antagonists


Molecular Weight Reduction of ~35% vs. Rimonabant and Ibipinabant Confers Superior Ligand Efficiency Potential

The target compound (MW = 300.4 g/mol) is approximately 35% smaller than rimonabant (MW = 463.8 g/mol) and ibipinabant (MW ≈ 463 g/mol), representing a substantial reduction in molecular weight within the CB1 antagonist landscape [1][2]. This lower MW, when coupled with demonstrated CB1 target engagement at the class level, implies a higher ligand efficiency index (LE ≈ 0.30–0.35 kcal/mol per heavy atom, assuming class-representative binding affinities in the nanomolar range), compared to rimonabant (LE ≈ 0.23, based on Ki ≈ 2 nM) [1][3]. Lower MW also correlates with improved membrane permeability and reduced susceptibility to P-glycoprotein efflux, as predicted by the compound's computed XLogP3 of 0.6—substantially lower than rimonabant's XLogP3 of approximately 5.5 [1][4].

CB1 antagonist ligand efficiency drug-likeness molecular weight

Full Lipinski Rule-of-Five Compliance with Zero H-Bond Donors vs. Rimonabant

The target compound satisfies all five Lipinski Rule-of-Five (RO5) criteria: MW = 300.4 (<500 Da), XLogP3 = 0.6 (<5), HBD = 0 (<5), HBA = 5 (<10), and RotB = 3 (<10), yielding zero violations [1]. In contrast, rimonabant (MW = 463.8, XLogP3 ≈ 5.5) carries at least one RO5 violation (XLogP3 exceeding the cutoff of 5) and ibipinabant likewise has a high logP (>5) that flags it under Lipinski criteria [2][3]. The target compound's RO5-compliant profile with zero hydrogen-bond donors and a low topological polar surface area (TPSA ≈ 63.4 Ų) predicts superior passive transcellular permeability and oral absorption potential compared to rimonabant, whose higher TPSA and molecular weight limit its permeability-surface area product [4].

drug-likeness Lipinski Rule of Five oral bioavailability physicochemical properties

Class-Level CB1 Receptor Inverse Agonism with Orally Bioavailable In Vivo Efficacy in Diet-Induced Obese Rats and Dogs

The 1-sulfonyl-4-acylpiperazine class, to which (E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one belongs, was discovered through high-throughput screening and systematically optimized for CB1R inverse agonism: lead compounds in this series demonstrated oral bioavailability with food intake suppression and statistically significant body weight reduction in diet-induced obese (DIO) rats and dogs [1]. Notably, the J. Med. Chem. 2009 study established that within this class, receptor binding affinity (Ki) predicted in vivo efficacy more reliably than functional antagonist/inverse agonist activity in cellular assays, providing a robust translational framework for compound selection [1]. The target compound is catalogued in the IDRBLAB database as a patented CB1 antagonist with obesity as its primary indication (ICD-11: 5B81) [2]. In contrast, rimonabant—while clinically validated—was withdrawn from the market due to CNS-mediated psychiatric adverse effects (depression, suicidal ideation), creating a scientific rationale for exploring structurally distinct CB1 antagonists with potentially differentiated safety profiles [3].

CB1 inverse agonist in vivo efficacy obesity food intake suppression

(E)-Enone Linker Geometry Enables Potential Covalent-Reversible Binding Not Available to Saturated Ketone Analogs

The (E)-configured α,β-unsaturated enone (prop-2-en-1-one) linker in (E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one introduces an electrophilic Michael acceptor system that is geometrically distinct from the saturated ketone linkages found in most 1-sulfonyl-4-acylpiperazine analogs (e.g., ethanone-linked derivatives) described in the J. Med. Chem. 2009 SAR study [1]. The (E)-enone configuration places the thiophene ring in a conjugated, planar orientation relative to the carbonyl, extending the π-system and potentially enabling reversible covalent interactions with cysteine residues in the CB1 receptor binding pocket—a mechanism not available to saturated-alkyl-linked analogs [2]. The closest structural congener, (E)-1-(4-(methylsulfonyl)piperidin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (piperidine core instead of piperazine), lacks the second nitrogen that can serve as an additional hydrogen-bond acceptor or protonation site, highlighting the target compound's unique bifunctional capacity [3].

enone linker covalent inhibitor Michael acceptor structure-based design

Thiophene-for-Phenyl Heteroaryl Substitution Modulates CB1 Binding Topology vs. Phenyl-Containing Analogs

The thiophen-2-yl terminal group of the target compound represents a heteroaryl isosteric replacement for the phenyl ring found in close analogs such as 1-(methylsulfonyl)-4-[(2E)-3-phenylprop-2-en-1-yl]piperazine (CAS 5259-11-0, C₁₄H₂₀N₂O₂S, MW 280.4) . Thiophene introduces a sulfur atom into the π-system, which alters the electrostatic potential surface and can engage in sulfur-π interactions and CH–S hydrogen bonds within the CB1 receptor binding pocket—interactions that are geometrically and electronically inaccessible to phenyl [1]. Additionally, the thiophene ring increases the molecular polar surface area (from ~49 Ų for the phenyl analog to ~63.4 Ų for the thiophene compound) while maintaining a low logP, potentially improving aqueous solubility without sacrificing membrane permeability [2]. The furan analog (CAS 1203440-47-4) provides a third comparator: replacing thiophene sulfur with furan oxygen eliminates sulfur-specific interactions entirely, further underscoring the non-interchangeable nature of these heteroaryl variants [3].

thiophene heterocycle CB1 binding heteroaryl SAR isosteric replacement

Optimal Research and Industrial Application Scenarios for (E)-1-(4-(Methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one (CAS 1207061-29-7)


CB1 Receptor Pharmacological Tool for Head-to-Head Profiling Against Rimonabant and Ibipinabant in Binding and Functional Assays

Given the compound's classification as a CB1 antagonist with a structurally divergent sulfonylated piperazine scaffold (vs. pyrazole-based rimonabant and diaryl-pyrazoline ibipinabant), it is optimally deployed as a pharmacological tool compound in competitive radioligand binding displacement assays ([³H]CP-55,940 or [³H]SR141716A) and functional assays (GTPγS binding, cAMP modulation, or β-arrestin recruitment) to generate the first publicly available quantitative Ki, IC₅₀, and efficacy (E_max) data for this specific chemotype [1]. This head-to-head profiling, benchmarked against rimonabant (Ki ≈ 2 nM at CB1) and ibipinabant (Ki = 7.8 nM), would provide the quantitative differentiation evidence needed to justify procurement for advanced in vivo studies [2].

In Vivo Efficacy Screening in Diet-Induced Obese (DIO) Rodent Models for Anti-Obesity Drug Discovery Programs

The J. Med. Chem. 2009 class-level validation of oral bioavailability, food intake suppression, and body weight reduction in DIO rats and dogs supports the use of this compound as a lead-optimization starting point or reference analog in metabolic disease programs targeting CB1R [1]. The compound's low molecular weight (300.4 g/mol) and favorable RO5 profile (zero violations, XLogP3 = 0.6) predict good oral absorption, enabling oral gavage dosing in rodent models [2]. Procurement for in vivo studies should include requests for analytical QC data (HPLC purity ≥ 95%, NMR confirmation of (E)-enone geometry) and preliminary metabolic stability data (mouse/human liver microsome intrinsic clearance) to ensure batch-to-batch reproducibility [3].

Structure-Guided Medicinal Chemistry Campaign Using the (E)-Enone Linker as a Covalent-Reversible Warhead for Prolonged CB1 Target Engagement

The (E)-configured α,β-unsaturated enone linker provides a Michael acceptor moiety that can be exploited in a structure-based drug design campaign to achieve covalent-reversible modification of cysteine residues within or near the CB1 orthosteric binding pocket [1]. This approach, validated by the success of covalent-reversible inhibitors in other GPCR and kinase targets, would differentiate the compound from purely non-covalent CB1 antagonists (rimonabant, ibipinabant, otenabant) by potentially conferring extended target residence time and improved selectivity [2]. Medicinal chemistry teams should prioritize co-crystallography or cryo-EM structural studies of the compound bound to CB1R to identify the precise binding mode and proximity to nucleophilic residues, followed by systematic SAR exploration of the enone electrophilicity through α-substitution [3].

CNS Penetration Assessment and Peripherally Restricted Analog Design for Mitigating Psychiatric Adverse Effects

The clinical failure of rimonabant due to CNS-mediated psychiatric adverse effects (depression, anxiety, suicidal ideation) has shifted CB1 drug discovery toward peripherally restricted antagonists that spare central CB1 receptors [1]. The target compound's low XLogP3 (0.6) and moderate TPSA (63.4 Ų) predict reduced passive brain penetration compared to rimonabant (XLogP3 ≈ 5.5), making it a candidate for in vitro blood–brain barrier (BBB) permeability assessment (MDCK-MDR1 or hCMEC/D3 monolayer assay) and in vivo brain/plasma ratio determination in rodents [2]. If CNS penetration proves excessive, the piperazine and thiophene moieties offer multiple vectors for introducing polar or ionizable groups to further restrict brain exposure while preserving peripheral CB1 antagonism [3].

Quote Request

Request a Quote for (E)-1-(4-(methylsulfonyl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.